N-[(3-Formylphenyl)methyl]propanamide

Catalog No.
S13734586
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-Formylphenyl)methyl]propanamide

Product Name

N-[(3-Formylphenyl)methyl]propanamide

IUPAC Name

N-[(3-formylphenyl)methyl]propanamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-2-11(14)12-7-9-4-3-5-10(6-9)8-13/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

HQONARDWCIPOQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=CC=C1)C=O

N-[(3-Formylphenyl)methyl]propanamide is an organic compound characterized by its unique structural features, which include a propanamide backbone and a formyl-substituted phenyl group. This compound is notable for its molecular formula C11H13O2NC_{11}H_{13}O_{2}N and a molecular weight of approximately 193.23 g/mol. The presence of the formyl group (–CHO) enhances its reactivity, making it an important intermediate in organic synthesis and potential pharmaceuticals.

The chemical reactivity of N-[(3-Formylphenyl)methyl]propanamide can be attributed to its functional groups, allowing it to participate in various reactions:

  • Oxidation: The aldehyde group can undergo oxidation to form corresponding carboxylic acids.
  • Reduction: The compound can be reduced to yield alcohols or amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Nucleophilic Substitution: The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of more complex structures.

Preliminary studies suggest that N-[(3-Formylphenyl)methyl]propanamide exhibits significant biological activity. The formyl group is particularly interesting as it can interact with biological macromolecules, such as proteins and nucleic acids. This interaction may lead to alterations in protein function, potentially resulting in pharmacological effects. Research indicates possible anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.

The synthesis of N-[(3-Formylphenyl)methyl]propanamide typically involves several steps:

  • Formation of the Propanamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride.
  • Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction or other methods involving aldehyde precursors.
  • Final Product Isolation: Purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

N-[(3-Formylphenyl)methyl]propanamide has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory and infectious diseases.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies focus on how N-[(3-Formylphenyl)methyl]propanamide interacts with various biological macromolecules. Techniques used in these studies include:

  • Spectroscopy: Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy help elucidate structural changes upon interaction with proteins.
  • Chromatography: High-performance liquid chromatography (HPLC) is often utilized to analyze binding interactions.
  • Biological Assays: In vitro assays assess the compound's effect on cellular functions and pathways.

N-[(3-Formylphenyl)methyl]propanamide can be compared with several similar compounds based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-N-(4-methoxyphenyl)propanamideMethoxy group instead of formylDifferent electronic properties due to methoxy
3-Chloro-N-(4-hydroxyphenyl)propanamideHydroxy group instead of formylPotentially different reactivity profiles
N-(4-bromophenyl)-2-chloro-N-propanamideBromine substitutionAltered lipophilicity and reactivity
3-Amino-2-[(2,6-difluorophenyl)methyl]propanamideAmino and difluorophenyl groupsEnhanced biological activity due to fluorine substituents

N-[(3-Formylphenyl)methyl]propanamide stands out due to its specific formyl group, which imparts distinct chemical reactivity compared to its analogs. This unique substitution may enhance its biological activity and interaction capabilities, making it a subject of interest in both synthetic chemistry and pharmacology.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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